REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[C:4]1(=O)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1>[Ti](Cl)(Cl)(Cl)Cl.CCOCC>[CH3:1][N:2]([CH3:3])[C:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]=1
|
Name
|
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
223 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
237 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Temperature is maintained below 5° during the addition
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The ether is removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residual oil distilled at reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CCCCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |